molecular formula C₁₅H₂₃ClN₂O B106951 (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride CAS No. 105310-47-2

(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride

Cat. No. B106951
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-SLHAJLBXSA-N
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Description

The compound is a cyclopropane derivative, which is a class of compounds known for their three-membered ring structure that imparts significant strain and unique chemical properties. The specific compound mentioned is a 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamide, which suggests it contains a phenyl group, an aminoalkyl side chain, and a diethylcarboxamide moiety attached to a cyclopropane ring.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in the literature. For instance, the enantioselective synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides, which are potent NMDA receptor antagonists, involves the reaction of (R)-epichlorohydrin with phenylacetonitrile, followed by alkaline hydrolysis to yield a chiral cyclopropane lactone with high enantiomeric excess. Subsequent reactions, including nucleophilic addition of Grignard reagents and hydride reduction, are used to further functionalize the cyclopropane ring and introduce the desired substituents .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex due to the presence of multiple substituents that can influence the overall conformation of the molecule. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, shows that the cyclopropane ring adopts a Z-configuration, and the molecule forms intermolecular hydrogen bonds that lead to the formation of dimers and infinite chains in the crystal state .

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various chemical reactions due to the strained nature of the cyclopropane ring. The adjacent substituents on the ring can exert steric repulsion, which can influence the reactivity of the compound. For example, the nucleophilic addition to aldehydes derived from cyclopropane lactones can proceed with high selectivity due to the conformational restriction imposed by the ring structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The presence of a strained ring, along with various substituents, can affect properties such as solubility, melting point, and reactivity. The crystal structure analysis of a related compound reveals that the conformation in the solid state is influenced by hydrogen bonding, which can also impact the compound's solubility and stability . The steric repulsion between adjacent substituents on the cyclopropane ring can also affect the compound's chemical reactivity, as seen in the synthesis of NMDA receptor antagonists .

Scientific Research Applications

Potential Applications in Cancer Therapy

One related compound, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), showcases potential applications in cancer therapy. FTY720 has been approved by the FDA for treating multiple sclerosis due to its immunosuppressive effects. However, it also shows preclinical antitumor efficacy in several cancer models, indicating that compounds with similar structures or functional groups might hold promise for cancer research (Zhang et al., 2013).

Impact on Plant Growth and Ethylene Production

Another area of interest is the study of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. Although not directly related, this research highlights the scientific community's interest in cyclopropane derivatives and their biological roles. ACC is the precursor of ethylene, a plant hormone involved in various growth processes and stress responses. Understanding the biochemistry and physiology of compounds like ACC can provide insights into plant biology and agricultural applications (Van de Poel & Van Der Straeten, 2014).

Applications in Neurology and Psychiatry

Research into compounds with similar structural features or functional groups often extends into neurology and psychiatry. For example, the study of sulfonamides and their patent activities between 2008 and 2012 reveals a significant interest in developing novel pharmacological agents targeting the central nervous system. These agents facilitate memory processes and attenuate the impairment of cognitive functions associated with various neurological conditions (Carta, Scozzafava, & Supuran, 2012).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDYJFPRPDERF-SLHAJLBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147073
Record name Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride

CAS RN

105310-47-2
Record name Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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